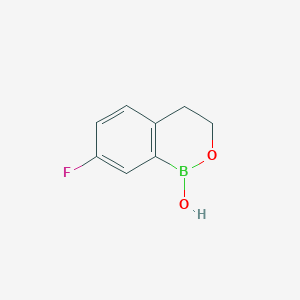

![molecular formula C7H14ClNO2 B3011407 (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2408936-32-1](/img/structure/B3011407.png)

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride, also known as DMCM, is a chemical compound that has been widely used in scientific research for its ability to bind to specific receptors in the brain. DMCM is a cyclopropane derivative that is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating brain activity.

Scientific Research Applications

(1) Synthesis and X-ray Study of Cyclopropane Derivatives The synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid involves alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate. X-ray crystal structure analysis reveals the cyclopropane rings possess a Z-configuration, and the cyclopropane ring atoms and attached atoms are disposed perpendicularly to each other. These compounds exhibit specific conformations and intermolecular hydrogen bonds, offering insights into their chemical behavior (Cetina et al., 2004).

(2) Synthesis and Biological Evaluation of Cyclopropyl Moiety with Bromophenol Derivatives Derivatives with a cyclopropyl moiety have been synthesized and evaluated for their inhibitory effects on certain enzymes. The process includes reduction, bromination, and hydrolysis, revealing that these derivatives are effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This indicates potential applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

(3) Hydrophobizing Properties of Carboxylic Acid N-[3-(dimethylamino)propyl]amide Hydrochlorides These compounds, prepared from carboxylic acid esters and N,N-dimethyl-1,3-diaminopropane, show potential as cationic surfactants for hydrophobization in oil fields. This suggests a significant role in enhancing oil recovery and production (Vlasova et al., 2017).

(4) Synthesis and Characterization of Glycosyl Esters of Cyclopropane Carboxylic Acid Research on cyclopropane carboxylic acid and its derivatives emphasizes their biological activity. The synthesis of new compounds and their characterization through elemental analyses and 1H NMR spectra provide valuable data on their potential applications in various scientific fields (Li, 2009).

properties

IUPAC Name |

(1S,2R)-2-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)4-5-3-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIGDPWUJLIROT-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1C[C@@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)

![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)

![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)